An In-depth Technical Guide to 3-Fluoro-2-methylbenzenesulfonyl Chloride
An In-depth Technical Guide to 3-Fluoro-2-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methylbenzenesulfonyl chloride, with the Chemical Abstracts Service (CAS) number 875166-92-0 , is a fluorinated aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho and meta to the sulfonyl chloride moiety, respectively, imparts specific reactivity and properties that are of significant interest in the design and synthesis of novel compounds, particularly in the field of medicinal chemistry. The presence of the fluorine atom can modulate the electronic properties and metabolic stability of derivative molecules, while the sulfonyl chloride group provides a reactive handle for the introduction of sulfonamide and sulfonate ester functionalities, which are prevalent in a wide array of biologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-2-methylbenzenesulfonyl chloride.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Fluoro-2-methylbenzenesulfonyl chloride is essential for its safe handling, storage, and application in chemical reactions. The available data for this compound is summarized in the table below.
| Property | Value | Source |
| CAS Number | 875166-92-0 | [1][2][3][4] |
| Molecular Formula | C₇H₆ClFO₂S | [1][2][4] |
| Molecular Weight | 208.64 g/mol | [1][2][4][5] |
| Appearance | Yellow to orange liquid or powder/liquid | [4][6] |
| Boiling Point | 265.3 °C at 760 mmHg | [7] |
| Density | 1.423 g/cm³ | [5][8] |
| Flash Point | 114.3 °C | [7] |
| Purity | >95% to 98% | [1][5][7] |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [6] |
Synthesis
The synthesis of 3-Fluoro-2-methylbenzenesulfonyl chloride typically involves the conversion of the corresponding aniline derivative, 3-fluoro-2-methylaniline, into the desired sulfonyl chloride. A common and effective method for this transformation is the Sandmeyer reaction.[9][10][11][12]
General Synthetic Workflow: Sandmeyer Reaction
The Sandmeyer reaction provides a reliable route to introduce a sulfonyl chloride group onto an aromatic ring starting from an aryl amine. The general workflow involves three key steps: diazotization of the amine, followed by reaction with sulfur dioxide in the presence of a copper catalyst, and subsequent workup to isolate the sulfonyl chloride.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(II) chloride (CuCl₂)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: 3-Fluoro-2-methylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 0-5 °C. Copper(II) chloride (catalytic amount) is added. The freshly prepared diazonium salt solution is then added slowly to this mixture, and a vigorous evolution of nitrogen gas is observed. The reaction is allowed to proceed at a controlled temperature until the gas evolution ceases.
-
Workup and Purification: The reaction mixture is poured onto ice-water and extracted with dichloromethane. The combined organic layers are washed with water and saturated sodium bicarbonate solution to remove any acidic impurities. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Fluoro-2-methylbenzenesulfonyl chloride. Further purification can be achieved by vacuum distillation or column chromatography.
Reactivity and Chemical Behavior
The reactivity of 3-Fluoro-2-methylbenzenesulfonyl chloride is primarily governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. The presence of the ortho-methyl group may introduce some steric hindrance, potentially influencing the rate of reaction compared to less substituted analogues.
Applications in Drug Discovery and Development
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, with applications as antibacterial agents, diuretics, and enzyme inhibitors.[16][17] The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, 3-Fluoro-2-methylbenzenesulfonyl chloride is a valuable building block for the synthesis of novel therapeutic agents.
Role as a Scaffold for Kinase Inhibitors
A significant application of substituted benzenesulfonyl chlorides is in the development of kinase inhibitors.[6][8][18][19] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The sulfonamide linkage derived from sulfonyl chlorides can act as a hydrogen bond donor and acceptor, facilitating interactions with the kinase active site. The fluorinated benzene ring of 3-Fluoro-2-methylbenzenesulfonyl chloride can be strategically employed to occupy hydrophobic pockets and form specific interactions within the ATP-binding site of kinases, potentially leading to potent and selective inhibitors.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
The following is a general protocol for the synthesis of a sulfonamide from 3-Fluoro-2-methylbenzenesulfonyl chloride and a primary or secondary amine.[20][21][22][23]
Materials:
-
3-Fluoro-2-methylbenzenesulfonyl chloride
-
A primary or secondary amine
-
A suitable base (e.g., triethylamine or pyridine)
-
A suitable solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
To a solution of the amine (1.0 eq) and the base (1.2 eq) in the chosen solvent, 3-Fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the pure sulfonamide.
Safety and Handling
3-Fluoro-2-methylbenzenesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is also moisture-sensitive and should be stored under an inert atmosphere to prevent hydrolysis. In case of contact, the affected area should be flushed immediately with copious amounts of water.
Conclusion
3-Fluoro-2-methylbenzenesulfonyl chloride is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of a reactive sulfonyl chloride group and a fluorinated, substituted aromatic ring allows for the creation of diverse libraries of compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory. As the demand for novel and more effective pharmaceuticals continues to grow, the importance of such specialized chemical intermediates is set to increase.
References
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- 16. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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